![molecular formula C9H9IOS B14050516 1-(2-Iodo-5-mercaptophenyl)propan-1-one](/img/structure/B14050516.png)
1-(2-Iodo-5-mercaptophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Iodo-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol This compound is characterized by the presence of an iodine atom, a mercapto group (–SH), and a propanone moiety attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(2-Iodo-5-mercaptophenyl)propan-1-one typically involves the iodination of a precursor compound followed by the introduction of the mercapto group. One common synthetic route includes the following steps:
Iodination: The precursor phenyl compound is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Mercapto Group Introduction: The iodinated intermediate is then treated with a thiolating agent, such as thiourea or sodium hydrosulfide, to introduce the mercapto group.
Propanone Formation: The final step involves the formation of the propanone moiety through a reaction with a suitable ketone precursor under acidic or basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Iodo-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Condensation: The propanone moiety can participate in condensation reactions with aldehydes or amines to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pH conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
1-(2-Iodo-5-mercaptophenyl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and structure.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Iodo-5-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their structure and function. The iodine atom can participate in halogen bonding, influencing molecular interactions and stability. The propanone moiety can undergo various chemical transformations, contributing to the compound’s reactivity and versatility .
Vergleich Mit ähnlichen Verbindungen
1-(2-Iodo-5-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Iodo-5-mercaptophenyl)propan-2-one: Similar structure but with a different position of the propanone moiety.
1-(5-Iodo-2-mercaptophenyl)propan-1-one: Similar structure but with different positions of the iodine and mercapto groups.
1-(2-Bromo-5-mercaptophenyl)propan-1-one: Similar structure but with a bromine atom instead of iodine.
Eigenschaften
Molekularformel |
C9H9IOS |
---|---|
Molekulargewicht |
292.14 g/mol |
IUPAC-Name |
1-(2-iodo-5-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9IOS/c1-2-9(11)7-5-6(12)3-4-8(7)10/h3-5,12H,2H2,1H3 |
InChI-Schlüssel |
UBGLYUUMIHQSDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=CC(=C1)S)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.